molecular formula C15H19ClN2O3S B11490665 3-[(4-chlorophenyl)sulfonyl]-1-(2-methoxyethyl)-4,5-dimethyl-1H-pyrrol-2-amine

3-[(4-chlorophenyl)sulfonyl]-1-(2-methoxyethyl)-4,5-dimethyl-1H-pyrrol-2-amine

Cat. No.: B11490665
M. Wt: 342.8 g/mol
InChI Key: KSGSHARFJZGTAY-UHFFFAOYSA-N
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Description

3-[(4-chlorophenyl)sulfonyl]-1-(2-methoxyethyl)-4,5-dimethyl-1H-pyrrol-2-amine is a synthetic organic compound that features a pyrrole ring substituted with a sulfonyl group, a methoxyethyl group, and two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-chlorophenyl)sulfonyl]-1-(2-methoxyethyl)-4,5-dimethyl-1H-pyrrol-2-amine typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrole ring, followed by the introduction of the sulfonyl and methoxyethyl groups. The reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

3-[(4-chlorophenyl)sulfonyl]-1-(2-methoxyethyl)-4,5-dimethyl-1H-pyrrol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups such as halides or alkyl groups.

Scientific Research Applications

3-[(4-chlorophenyl)sulfonyl]-1-(2-methoxyethyl)-4,5-dimethyl-1H-pyrrol-2-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-[(4-chlorophenyl)sulfonyl]-1-(2-methoxyethyl)-4,5-dimethyl-1H-pyrrol-2-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through its binding to these targets, leading to changes in their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-[(4-chlorophenyl)sulfonyl]-1-(2-methoxyethyl)-4,5-dimethyl-1H-pyrrol-2-amine include other sulfonyl-substituted pyrroles and related heterocyclic compounds. Examples include:

  • 3-[(4-methylphenyl)sulfonyl]-1-(2-methoxyethyl)-4,5-dimethyl-1H-pyrrol-2-amine
  • 3-[(4-bromophenyl)sulfonyl]-1-(2-methoxyethyl)-4,5-dimethyl-1H-pyrrol-2-amine

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C15H19ClN2O3S

Molecular Weight

342.8 g/mol

IUPAC Name

3-(4-chlorophenyl)sulfonyl-1-(2-methoxyethyl)-4,5-dimethylpyrrol-2-amine

InChI

InChI=1S/C15H19ClN2O3S/c1-10-11(2)18(8-9-21-3)15(17)14(10)22(19,20)13-6-4-12(16)5-7-13/h4-7H,8-9,17H2,1-3H3

InChI Key

KSGSHARFJZGTAY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C(=C1S(=O)(=O)C2=CC=C(C=C2)Cl)N)CCOC)C

Origin of Product

United States

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